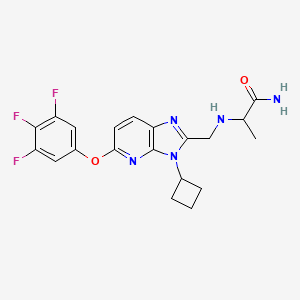

DSP-2230

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C20H20F3N5O2 |

|---|---|

Poids moléculaire |

419.4 g/mol |

Nom IUPAC |

2-[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)imidazo[4,5-b]pyridin-2-yl]methylamino]propanamide |

InChI |

InChI=1S/C20H20F3N5O2/c1-10(19(24)29)25-9-16-26-15-5-6-17(27-20(15)28(16)11-3-2-4-11)30-12-7-13(21)18(23)14(22)8-12/h5-8,10-11,25H,2-4,9H2,1H3,(H2,24,29) |

Clé InChI |

HHXCJIMPEJSJTG-UHFFFAOYSA-N |

SMILES canonique |

CC(C(=O)N)NCC1=NC2=C(N1C3CCC3)N=C(C=C2)OC4=CC(=C(C(=C4)F)F)F |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DSP-2230

Introduction

DSP-2230, also known as ANP-230, is an orally active, investigational small molecule being developed for the treatment of neuropathic pain.[1][2] It represents a novel approach in pain management by targeting specific voltage-gated sodium channels (VGSCs) predominantly expressed in the peripheral nervous system.[3][4] Genetic studies have increasingly pointed to the involvement of these specific channels in pathological pain processing, making them a promising therapeutic target.[4] Preclinical and early clinical studies suggest that this compound may offer a potent analgesic effect, potentially with a favorable safety profile compared to existing treatments, by avoiding significant side effects on the central nervous system (CNS) or cardiovascular system.[2][3]

Core Mechanism of Action

The primary mechanism of action of this compound is the inhibition of specific voltage-gated sodium channels that are crucial for the initiation and propagation of action potentials in pain-sensing neurons (nociceptors).[1] By blocking these channels, this compound reduces the influx of sodium ions, thereby dampening neuronal hyperexcitability that underlies chronic pain states.[1][2]

Molecular Targets

This compound is a blocker of three key sodium channel subtypes implicated in pain signaling: Nav1.7, Nav1.8, and Nav1.9.[1][3][4] Unlike highly selective inhibitors that target a single subtype, this compound demonstrates a multi-target profile, inhibiting all three with similar potency.[4] This broad-spectrum activity on peripheral pain channels may contribute to its robust analgesic effects.[3] Critically, it exhibits low inhibitory activity against the cardiac sodium channel Nav1.5 and CNS-associated Nav channels, suggesting a reduced risk of cardiac and central side effects.[4]

Electrophysiological Properties

The inhibitory action of this compound is characterized by a unique electrophysiological profile. Voltage clamp experiments have revealed that it exerts a "tonic block" on the sodium channels.[4] This mode of action is distinct from many other sodium channel blockers that exhibit state-dependency (preferentially binding to open or inactivated channel states) or use-dependency (inhibition increases with channel activity).

Furthermore, this compound has been shown to induce a depolarizing shift in the voltage-dependence of activation and decelerate the gating kinetics of the channels.[4] This means that a stronger depolarization is required to open the channel, effectively increasing the threshold for firing an action potential. This effect has been consistently observed in cells stably expressing human Nav1.7 and Nav1.8, as well as in native rat dorsal root ganglion (DRG) neurons.[4]

Quantitative Data

The inhibitory potency of this compound against its target sodium channels has been quantified through in vitro assays.

| Target Channel | IC50 Value | Species | Reference |

| Nav1.7 | 7.1 µM | Human | [1] |

| Nav1.8 | 11.4 µM | Human | [1] |

| Nav1.9 | 6.7 µM | Human | [1] |

| Table 1: Inhibitory concentration (IC50) of this compound on pain-related sodium channels. |

Experimental Protocols and Evidence

The mechanism of this compound has been elucidated through a combination of in vitro electrophysiology, in vivo animal models, and human experimental pain models.

In Vitro Electrophysiology

Objective: To characterize the direct effect of this compound on the activity of specific sodium channel subtypes.

Methodology:

-

Cell Lines: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are stably transfected to express a single human sodium channel subtype (e.g., Nav1.7, Nav1.8, or Nav1.5).

-

Electrophysiology: Whole-cell patch-clamp recordings are performed on these cells. A series of voltage steps (voltage-clamp protocols) are applied to the cell membrane to elicit sodium currents.

-

Drug Application: this compound is applied to the cells at varying concentrations.

-

Data Analysis: The recorded sodium currents in the presence and absence of the drug are analyzed to determine key parameters:

-

IC50: The concentration of this compound required to inhibit 50% of the sodium current.

-

Voltage-Dependence of Activation/Inactivation: The voltage at which channels begin to open or inactivate is measured to detect any shifts caused by the drug.

-

State/Use-Dependency: Protocols with varying resting membrane potentials and stimulation frequencies are used to assess if the drug's inhibitory effect depends on the channel's conformational state or rate of firing.

-

-

Native Neuron Confirmation: Similar patch-clamp experiments are performed on primary cultures of rat dorsal root ganglion (DRG) neurons, which endogenously express the target channels, to confirm the effects in a more physiologically relevant system.[4]

Preclinical In Vivo Models

Objective: To assess the analgesic efficacy of this compound in animal models of pain.

Methodology:

-

Animal Models: Mouse models of neuropathic pain are used, such as those with specific genetic mutations (e.g., R222S mutant mice, a model for episodic pain syndrome linked to Nav1.9) or nerve injury models.[1]

-

Drug Administration: this compound is administered orally (p.o.) once daily for a specified period (e.g., 6 days).[1]

-

Behavioral Testing: Pain-related behaviors are quantified using standardized tests:

-

Thermal Hyperalgesia: The hot plate test measures the latency time for the animal to react to a heated surface. An increase in latency indicates an analgesic effect.[1]

-

Mechanical Allodynia/Hyperalgesia: Von Frey filaments are used to apply calibrated pressure to the paw to determine the withdrawal threshold. An increase in the threshold indicates analgesia.

-

Cold Plate Test: Nociceptive behaviors (e.g., lifting, licking) are counted when the animal is placed on a cold surface. A reduction in these behaviors suggests an analgesic effect.[1]

-

-

Data Analysis: The behavioral responses of the drug-treated group are compared to a placebo-treated control group to determine statistical significance.

Human Experimental Pain Models

Objective: To investigate the pharmacodynamic effects and analgesic potential of this compound in humans.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled crossover study in healthy volunteers.[5]

-

Pain Induction Models:

-

Intradermal Capsaicin (B1668287) Model: A small amount of capsaicin (the active component of chili peppers) is injected into the skin.[5] This activates nociceptors and produces localized pain, hypersensitivity (hyperalgesia), and a flare response (redness), mimicking features of neuropathic pain.[5]

-

UVB Radiation Model: A specific area of the skin is exposed to UVB radiation to induce a controlled sunburn-like inflammatory response, causing erythema and tenderness.[5]

-

-

Drug Administration: Subjects receive this compound, a placebo, and a positive control (e.g., pregabalin (B1679071) for the capsaicin model, ibuprofen (B1674241) for the UVB model) in different treatment periods.[5]

-

Outcome Measures: The effects of the treatments are assessed by measuring the area of flare and the sensitivity to mechanical and heat stimuli in the affected skin area.

Role in the Pain Signaling Pathway

The pain signaling pathway begins at peripheral nociceptors, which detect noxious stimuli. Nav1.7, Nav1.8, and Nav1.9 channels are key players in this process. Nav1.7 acts as a threshold channel, amplifying small depolarizations, while Nav1.8 is responsible for the upstroke of the action potential in nociceptors. Nav1.9 contributes to setting the resting membrane potential, making neurons more or less excitable. By inhibiting these three channels, this compound acts at the very origin of the pain signal, preventing it from being generated and transmitted along the nerve fiber to the spinal cord and brain.

Conclusion

This compound is a peripherally acting analgesic candidate with a well-defined mechanism of action centered on the non-selective inhibition of three key pain-related sodium channels: Nav1.7, Nav1.8, and Nav1.9. Its unique "tonic block" and ability to shift the voltage-dependence of activation provide a robust method for reducing neuronal hyperexcitability. By acting primarily on peripheral neurons with low activity on cardiac and CNS channels, this compound holds the potential to be a first-in-class, broad-spectrum treatment for neuropathic pain with an improved safety and tolerability profile.[2][3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AlphaNavi Pharma Established as a Carve-Out Business Venture from Sumitomo Dainippon Pharma with Investment | Sumitomo Pharma [sumitomo-pharma.com]

- 3. This compound / Sumitomo Pharma, AlphaNavi [delta.larvol.com]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. hra.nhs.uk [hra.nhs.uk]

An In-Depth Technical Guide to DSP-2230 (ANP-230): A Novel Multi-Subtype Sodium Channel Blocker for Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DSP-2230, now known as ANP-230, is a promising, orally active, small-molecule sodium channel blocker in clinical development for the treatment of neuropathic pain. It exhibits a unique mechanism of action by inhibiting multiple voltage-gated sodium channel subtypes predominantly expressed in peripheral sensory neurons: Nav1.7, Nav1.8, and Nav1.9. This multi-target approach suggests the potential for broad-spectrum analgesic efficacy with a favorable safety profile, particularly concerning central nervous system (CNS) and cardiovascular side effects. Preclinical studies have demonstrated its effectiveness in various pain models, and it has completed several Phase 1 clinical trials in healthy volunteers. A Phase 1/2 trial is currently underway to evaluate its efficacy in patients with infantile episodic limb pain. This guide provides a comprehensive overview of the available technical data on ANP-230, including its mechanism of action, preclinical and clinical findings, and detailed experimental methodologies.

Mechanism of Action

ANP-230 is a potent inhibitor of voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9, which are key players in the initiation and propagation of pain signals in the peripheral nervous system.[1][2] Unlike many other sodium channel blockers, ANP-230 displays a "tonic block" mode of action, meaning its inhibitory effect is not dependent on the channel's state (resting, open, or inactivated) or the frequency of neuronal firing.[1] Electrophysiological studies have revealed that ANP-230 causes a depolarizing shift in the activation curve and slows the gating kinetics of Nav1.7 channels.[1] This unique mechanism contributes to the reduction of neuronal hyperexcitability, a hallmark of neuropathic pain states.[1]

Signaling Pathway of Pain and ANP-230 Intervention

Caption: Mechanism of action of ANP-230 in blocking pain signal transmission.

Preclinical Data

ANP-230 has demonstrated significant analgesic efficacy in a variety of preclinical models of neuropathic and inflammatory pain.[2]

In Vitro Electrophysiology

-

Target Inhibition: ANP-230 inhibits sodium currents derived from human Nav1.7, Nav1.8, and Nav1.9 with similar potency.[1] It shows low inhibitory activity against the cardiac Nav1.5 channel and central nervous system Nav channels, suggesting a favorable cardiovascular and CNS safety profile.[1]

-

Dorsal Root Ganglion (DRG) Neuron Excitability: In rat DRG neurons, ANP-230 reduces neuronal excitability in a concentration-dependent manner.[1] It has been shown to suppress the repetitive firing of DRG neurons from a mouse model of familial episodic pain syndrome.[3]

In Vivo Pain Models

-

Neuropathic Pain: ANP-230 has shown dose-dependent analgesic effects in various rodent models of neuropathic pain.[2]

-

Inflammatory Pain: The compound is also effective in models of inflammatory pain.[2]

-

Episodic Pain Syndrome Model: In a mouse model harboring a Nav1.9 mutation (R222S) associated with familial episodic pain syndrome, orally administered ANP-230 reduced hyper-thermal and mechanical hypersensitivity in a dose- and time-dependent manner.[3]

-

Combination Therapy: Co-administration of ANP-230 with pregabalin (B1679071) or morphine has been shown to potentiate their anti-allodynic effects, suggesting potential for combination therapy in treating chronic pain.[2]

Quantitative Preclinical Data

| Parameter | Value | Species/Model | Reference |

| IC50 (Nav1.7) | 7.1 µM | Human Nav1.7-expressing cells | [1] |

| IC50 (Nav1.8) | 11.4 µM | Human Nav1.8-expressing cells | [1] |

| IC50 (Nav1.9) | 6.7 µM | Human Nav1.9-expressing cells | [1] |

| Analgesic Effect | Dose-dependent reduction in thermal and mechanical hyperalgesia (3-30 mg/kg, p.o.) | R222S mutant mice (Episodic Pain Syndrome model) | [3] |

| DRG Neuron Firing | Concentration-dependent reduction in repetitive firing (10 µM and 30 µM) | Dorsal Root Ganglion neurons from R222S mutant mice | [3] |

| Motor Function | Negligible impairment in rotarod and locomotor tests | Rodent models | [2] |

Experimental Protocols: Preclinical Studies

In Vitro Electrophysiology (Whole-Cell Patch Clamp):

-

Cell Lines: HEK293 cells stably expressing human Nav1.7, Nav1.8, or Nav1.9 channels.

-

Primary Cells: Dorsal root ganglion (DRG) neurons isolated from rats or mice.

-

Methodology: Standard whole-cell patch-clamp recordings are performed to measure sodium currents. A series of voltage-step protocols are used to assess the tonic block, state- and use-dependency of the compound. Activation and steady-state inactivation curves are generated by plotting normalized conductance or current as a function of the test potential.

In Vivo Behavioral Models (Episodic Pain Syndrome Mouse Model):

-

Animal Model: Mice harboring the R222S gain-of-function mutation in the Scn11a gene (Nav1.9).

-

Drug Administration: ANP-230 is administered orally (p.o.) at doses ranging from 3 to 30 mg/kg.

-

Behavioral Tests:

-

Hot Plate Test: To assess thermal hyperalgesia, the latency to a nociceptive response (e.g., licking or jumping) on a heated surface is measured.

-

Von Frey Test: To assess mechanical allodynia, calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.

-

Clinical Development

This compound, under its new designation ANP-230, has completed multiple Phase 1 clinical trials and is currently in Phase 1/2 development.

Completed Phase 1 Studies in Healthy Volunteers

Several Phase 1 studies have been conducted to evaluate the safety, tolerability, and pharmacokinetics of ANP-230 in healthy adult volunteers. These studies included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.

Pharmacodynamic Studies:

-

Capsaicin (B1668287) and UVB-Induced Pain Models (ISRCTN80154838): A randomized, double-blind, placebo-controlled, four-way crossover study was conducted to investigate the pharmacodynamic effects of ANP-230.[4] The study utilized intradermal capsaicin and UVB radiation to induce pain and hyperalgesia in healthy male subjects.[4] Pregabalin and ibuprofen (B1674241) lysine (B10760008) were used as positive controls.[4]

-

Renal Function Study (ISRCTN02543559): A study was conducted to investigate the effect of single and repeated doses of this compound on renal function in healthy subjects.

Note: Specific quantitative results from these Phase 1 studies are not yet publicly available.

Ongoing Clinical Trials

-

Phase 1/2 Study in Infantile Episodic Limb Pain (jRCT2061200046): An exploratory Phase 1/2 study is currently recruiting patients with infantile episodic limb pain to evaluate the safety, efficacy, and pharmacokinetics of ANP-230.

Experimental Protocols: Clinical Studies

Phase 1 Pharmacodynamic Study (ISRCTN80154838):

-

Study Design: Randomized, double-blind, placebo-controlled, four-way crossover.

-

Participants: Healthy male subjects.

-

Methodology:

-

Part 1 (Capsaicin Model): Intradermal injection of capsaicin to induce localized pain, flare, and hyperalgesia. The effects of ANP-230, placebo, and pregabalin on these pain parameters are assessed.

-

Part 2 (UVB Model): Exposure to ultraviolet B (UVB) radiation to induce an inflammatory response and pain. The effects of ANP-230, placebo, and ibuprofen lysine on UVB-induced pain are evaluated.

-

Clinical Development Workflow

Caption: Clinical development pipeline for ANP-230.

Safety and Tolerability

Preclinical studies have suggested that ANP-230 has a favorable safety profile, with low potential for CNS or cardiovascular side effects due to its selectivity for peripheral Nav subtypes and low penetration of the blood-brain barrier.[2] Phase 1 clinical trials in healthy volunteers have reportedly demonstrated a tolerable safety profile.

Future Directions

The ongoing Phase 1/2 trial in a specific genetic pain disorder will provide valuable proof-of-concept data for the therapeutic potential of ANP-230. Positive results from this trial will likely pave the way for larger Phase 2 and 3 studies in broader neuropathic pain indications. The unique mechanism of action and favorable safety profile of ANP-230 position it as a promising non-opioid therapeutic candidate for a range of debilitating pain conditions.

References

- 1. Unique electrophysiological property of a novel Nav1.7, Nav1.8, and Nav1.9 sodium channel blocker, ANP-230 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reduced pain sensitivity of episodic pain syndrome model mice carrying a Nav1.9 mutation by ANP-230, a novel sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hra.nhs.uk [hra.nhs.uk]

In-Depth Technical Guide: Target Validation of DSP-2230

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSP-2230, also known as ANP-230, is a novel, orally active small molecule inhibitor of voltage-gated sodium channels (VGSCs) being investigated for the treatment of neuropathic pain. This technical guide provides a comprehensive overview of the target validation for this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its characterization. Voltage-gated sodium channels, particularly subtypes Nav1.7, Nav1.8, and Nav1.9, are crucial for the initiation and propagation of action potentials in peripheral sensory neurons.[1] Dysregulation of these channels is strongly implicated in the pathophysiology of chronic pain states, making them attractive targets for novel analgesics. This compound has been shown to potently and selectively modulate key sodium channel subtypes involved in pain signaling.

Core Target and Mechanism of Action

The primary molecular targets of this compound are the voltage-gated sodium channel subtypes Nav1.7, Nav1.8, and Nav1.9.[1] These channels are preferentially expressed in peripheral nociceptive neurons and have been genetically and pharmacologically validated as key players in pain signal transmission.

Signaling Pathway of Nociception

The initiation and propagation of a pain signal involves the influx of sodium ions through VGSCs, leading to the depolarization of the neuronal membrane and the generation of an action potential.

Figure 1: Simplified signaling pathway of nociception and the point of intervention for this compound.

Molecular Mechanism of this compound

This compound exhibits a "tonic block" mode of action on Nav1.7, Nav1.8, and Nav1.9 channels. This means that its blocking effect is not dependent on the channel's state (resting, open, or inactivated) or the frequency of neuronal firing. This is in contrast to some other sodium channel blockers that show use-dependent block, preferentially targeting channels on rapidly firing neurons. Furthermore, this compound has been shown to cause a depolarizing shift in the activation curve of these channels, making them less likely to open in response to a given stimulus.

Quantitative Data

The inhibitory activity of this compound on its target sodium channel subtypes has been quantified using electrophysiological methods.

| Target Channel | IC50 (μM) |

| Human Nav1.7 | 7.1 |

| Human Nav1.8 | 11.4 |

| Human Nav1.9 | 6.7 |

Table 1: Inhibitory concentrations (IC50) of this compound on human voltage-gated sodium channel subtypes as determined by whole-cell patch-clamp electrophysiology. Data sourced from commercially available technical data sheets.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch Clamp

The inhibitory effects of this compound on Nav1.7, Nav1.8, and Nav1.9 were determined using whole-cell patch-clamp recordings from mammalian cells heterologously expressing the human forms of these channels.

Cell Lines:

-

Human Embryonic Kidney (HEK293) cells stably expressing human Nav1.7, Nav1.8, or Nav1.9.

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH.

Voltage-Clamp Protocol:

-

Cells were clamped at a holding potential of -120 mV.

-

To elicit sodium currents, cells were depolarized to a test potential of 0 mV for 20 ms.

-

The effect of this compound was assessed by perfusing the cells with the external solution containing various concentrations of the compound.

-

The peak inward sodium current was measured before and after drug application to determine the percentage of inhibition.

-

IC50 values were calculated by fitting the concentration-response data to a Hill equation.

Figure 2: Experimental workflow for in vitro electrophysiological characterization of this compound.

Preclinical In Vivo Models of Neuropathic Pain

The analgesic efficacy of this compound has been evaluated in various preclinical models of neuropathic and inflammatory pain.

1. Familial Episodic Pain Syndrome (FEPS) Model:

-

Animal Model: Knock-in mice harboring the R222S mutation in the Scn11a gene, which encodes the Nav1.9 channel. This mutation is associated with FEPS in humans.

-

Behavioral Assays:

-

Hot Plate Test (Thermal Hyperalgesia): The latency to a nociceptive response (e.g., licking a hind paw or jumping) on a heated surface (52-55°C) was measured.

-

Von Frey Test (Mechanical Allodynia): The paw withdrawal threshold in response to stimulation with calibrated von Frey filaments was determined.

-

-

Drug Administration: this compound was administered orally (p.o.) at doses ranging from 3 to 30 mg/kg.

2. Spinal Nerve Ligation (SNL) Model:

-

Animal Model: Rats or mice underwent surgical ligation of the L5 spinal nerve to induce mechanical allodynia in the ipsilateral hind paw.

-

Behavioral Assay:

-

Von Frey Test: Paw withdrawal threshold was measured as described above.

-

-

Drug Administration: this compound was administered orally.

3. Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain:

-

Animal Model: Rats or mice received an intraplantar injection of CFA into the hind paw to induce localized inflammation and hyperalgesia.

-

Behavioral Assays:

-

Thermal Paw Withdrawal Test (Hargreaves Test): The latency to withdraw the paw from a radiant heat source was measured.

-

Mechanical Paw Withdrawal Threshold (Von Frey Test): As described above.

-

-

Drug Administration: this compound was administered orally.

Figure 3: General workflow for preclinical evaluation of this compound in rodent pain models.

Conclusion

The target validation of this compound is supported by robust in vitro and in vivo data. Its mechanism of action as a tonic blocker of Nav1.7, Nav1.8, and Nav1.9 provides a strong rationale for its development as a novel analgesic for neuropathic pain. Preclinical studies in various rodent models of neuropathic and inflammatory pain have demonstrated its efficacy in alleviating pain-related behaviors. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of this compound and other emerging sodium channel modulators.

References

An In-depth Technical Guide to DSP-2230 (ANP-230) for Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSP-2230, also known as ANP-230, is an investigational small molecule being developed for the treatment of neuropathic pain. It functions as a peripherally restricted, state-independent blocker of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[1][2] These channels are predominantly expressed in peripheral nociceptive neurons and are critical for the initiation and propagation of pain signals.[1][2] By targeting these specific sodium channel subtypes, this compound aims to provide effective analgesia for chronic pain conditions while minimizing the central nervous system and cardiovascular side effects associated with less selective sodium channel blockers.[3][4]

Initially developed by Sumitomo Dainippon Pharma, the development of this compound for neuropathic pain associated with genetic mutations is now being advanced by AlphaNavi Pharma, a carve-out venture.[4][5] Preclinical studies have demonstrated its potential for broad-spectrum analgesic efficacy with a favorable safety profile.[2][3] Clinical development is ongoing, with a focus on conditions such as infantile episodic limb pain syndrome, a rare disease linked to a gain-of-function mutation in the SCN11A gene encoding Nav1.9.[5][6]

Mechanism of Action

This compound exerts its analgesic effect by inhibiting the activity of three key voltage-gated sodium channel subtypes implicated in pain pathways: Nav1.7, Nav1.8, and Nav1.9.[1][2] These channels are crucial for the generation and propagation of action potentials in sensory neurons. In neuropathic pain states, these channels are often upregulated or their function is altered, leading to neuronal hyperexcitability and spontaneous firing, which manifest as chronic pain. By blocking these channels, this compound is expected to reduce the influx of sodium ions, thereby inhibiting aberrant neuronal firing and alleviating pain.[7] An important characteristic of this compound is its state-independent mechanism of action, meaning it does not require the channel to be in a specific state (resting, open, or inactivated) to bind and block it.[2]

Signaling Pathway of Nociception and Site of Action for this compound

Quantitative Data

In Vitro Potency of this compound

| Target | IC50 (µM) | Assay Type | Source |

| Human Nav1.7 | 7.1 | Sodium Current Inhibition | [7] |

| Human Nav1.8 | 11.4 | Sodium Current Inhibition | [7] |

| Human Nav1.9 | 6.7 | Sodium Current Inhibition | [7] |

Experimental Protocols

Preclinical Studies: Familial Episodic Pain Syndrome Model

Animal Model:

-

Generation of model mice harboring the R222S mutation in the Nav1.9 gene, which is associated with familial episodic pain syndrome in the Japanese population.[8] This mutation leads to hyperexcitability of dorsal root ganglia neurons.[8]

Behavioral Testing:

-

Thermal Hyperalgesia (Hot Plate Test): Mice are placed on a hot plate maintained at a constant temperature, and the latency to a nociceptive response (e.g., paw licking, jumping) is measured.[7]

-

Mechanical Hyperalgesia (von Frey Test): Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.[9]

-

Cold Plate Test: Nociceptive behaviors such as lifting, shaking of paws, and jumping are counted for a defined period on a cold plate.[9]

Dosing:

-

This compound was administered orally at doses ranging from 3-30 mg/kg, once daily for 6 days.[7]

Electrophysiology:

-

Dorsal root ganglion neurons from the mutant mice were used to assess the effect of this compound on repetitive firing.[8]

Clinical Trial: Phase 1 Study in Healthy Volunteers (ISRCTN80154838)

Study Design:

-

A randomized, double-blind, placebo-controlled, four-way crossover study in healthy male subjects (n=56).[1] The study consisted of two parts.[1]

Part 1: Intradermal Capsaicin (B1668287) Model

-

Objective: To assess the effect of this compound on capsaicin-induced pain and hyperalgesia.

-

Methodology:

-

Intradermal injection of capsaicin (100 µg in 100 µL) into the skin.[1]

-

Assessment of subjective pain using a Visual Analogue Scale (VAS).[1]

-

Measurement of the area of punctate hyperalgesia and brush-evoked allodynia.[1]

-

Evaluation of vascular flare and cutaneous blood flow using laser Doppler flowmetry.[1]

-

-

Treatments: this compound, placebo, and pregabalin (B1679071) (300 mg) as a positive control.[1]

Part 2: UVB Radiation Model

-

Objective: To evaluate the effect of this compound on UVB-induced inflammatory pain.

-

Methodology:

-

Treatments: this compound, placebo, and ibuprofen (B1674241) lysine (B10760008) (800 mg) as a positive control.[1]

Pharmacokinetics:

-

Plasma concentrations of this compound and its metabolite were measured after a single dose.[1]

Clinical Trial: Phase 1 Study on Renal Function (ISRCTN02543559)

Study Design:

-

A Phase 1 study in healthy male subjects (n=up to 44) to investigate the effect of single and repeated doses of this compound on renal function.[11][12]

Methodology:

-

Primary Objective: To assess the pharmacodynamics of this compound based on the glomerular filtration rate (GFR).[11][12]

-

GFR Measurement: GFR was measured by iohexol (B1672079) plasma clearance.[11][12] Subjects received intravenous bolus loading doses of iohexol (20 µmol/kg) and para-amino hippurate (PAH) (8 mg/kg), followed by maintenance infusions.[11][12]

-

Dosing Regimen:

-

Pharmacokinetics: Plasma concentration-time profiles and pharmacokinetic parameters of this compound were determined from plasma samples collected after single and multiple doses.[11][12]

Clinical Trial: Phase 1/2 Study in Infantile Episodic Limb Pain (jRCT2061200046)

Study Design:

-

An exploratory Phase 1/2, multicenter study to evaluate the safety, efficacy, and pharmacokinetics of ANP-230 in patients with infantile episodic limb pain.[5][13][14]

Patient Population:

-

Patients diagnosed with familial infantile episodic limb pain, based on symptoms, family history, and the presence of a SCN11A (Nav1.9) gene mutation.[5]

Objectives:

-

To evaluate the proof-of-concept for ANP-230 in a patient population with a genetically defined pain disorder.[5]

-

To assess the potential of ANP-230 to attenuate abnormal neuronal excitability and reduce the intensity and frequency of pain episodes.[5]

Visualizations

Experimental Workflow for Preclinical Pain Models

Logical Relationship in the Development of this compound for Neuropathic Pain

References

- 1. ISRCTN [isrctn.com]

- 2. A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound / Sumitomo Pharma, AlphaNavi [delta.larvol.com]

- 4. AlphaNavi Pharma Exercises Option Regarding DSP-3905 under Development for Neuropathic Pain | Sumitomo Pharma [sumitomo-pharma.com]

- 5. AlphaNavi Pharma Inc., Announces Initiation of a Phase 1/2 Clinical Trial of ANP-230 in Patients with Familial Infantile Episodic Limb Pain - AlphaNavi Pharma株式会社 [alphanavi.com]

- 6. PIPELINE - AlphaNavi Pharma株式会社 [alphanavi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Reduced pain sensitivity of episodic pain syndrome model mice carrying a Nav1.9 mutation by ANP-230, a novel sodium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. hra.nhs.uk [hra.nhs.uk]

- 11. ISRCTN [isrctn.com]

- 12. isrctn.com [isrctn.com]

- 13. An exploratory Phase I/II study of ANP-230 to evaluate the safety, efficacy and pharmacokinetics in patients with infantile episodic limb pain - AdisInsight [adisinsight.springer.com]

- 14. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSP-2230, now known as ANP-230, is a first-in-class, orally active small molecule inhibitor targeting the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9. These channels are key players in the transmission of pain signals, particularly in the peripheral nervous system. Due to its triple-inhibitory mechanism, ANP-230 presents a promising therapeutic strategy for the treatment of neuropathic pain, a condition with significant unmet medical need. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound (ANP-230), including its mechanism of action, pharmacological profile, and developmental status.

Core Mechanism of Action: Triple Inhibition of Peripheral Sodium Channels

ANP-230 exerts its analgesic effects by inhibiting the activity of three key sodium channel subtypes predominantly expressed in peripheral sensory neurons:

-

Nav1.7: Often referred to as a "pain amplifier," Nav1.7 plays a crucial role in setting the threshold for firing in nociceptive neurons.

-

Nav1.8: This channel is critical for the generation of the upstroke of the action potential in nociceptors and is involved in the transmission of noxious stimuli.

-

Nav1.9: Implicated in the regulation of neuronal excitability, gain-of-function mutations in the gene encoding Nav1.9 (SCN11A) have been linked to familial episodic pain syndromes.[1]

By blocking these three channels, ANP-230 is expected to reduce the hyperexcitability of sensory neurons, thereby mitigating the transmission of pain signals.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound (ANP-230).

Table 1: In Vitro Inhibitory Activity of this compound (ANP-230)

| Target | IC50 (μM) | Assay Type | Source |

| Human Nav1.7 | 7.1 | Electrophysiology (Sodium Currents) | [3] |

| Human Nav1.8 | 11.4 | Electrophysiology (Sodium Currents) | [3] |

| Human Nav1.9 | 6.7 | Electrophysiology (Sodium Currents) | [3] |

Table 2: Preclinical Efficacy of this compound (ANP-230) in Animal Models of Pain

| Animal Model | Species | Dosing | Efficacy | Source |

| R222S Mutant Mice (Episodic Pain Syndrome Model) | Mouse | 3-30 mg/kg, p.o. | Reduced thermal and mechanical hyperalgesia | [3] |

| Wildtype Mice | Mouse | 3-30 mg/kg, p.o. | Inhibited thermal hyperalgesia | [3] |

| Neuropathic and Inflammatory Pain Models | Not Specified | Not Specified | Dose-dependent analgesic efficacy | [4] |

Experimental Protocols

Detailed experimental protocols for the cited studies are not yet fully publicly available. However, based on the available information, the following methodologies were employed:

In Vitro Electrophysiology (for IC50 determination)

-

Method: Whole-cell patch-clamp electrophysiology was likely used to measure sodium currents in cell lines expressing human Nav1.7, Nav1.8, and Nav1.9 channels.

-

Procedure: A range of concentrations of this compound (ANP-230) would have been applied to the cells while recording the sodium currents evoked by voltage steps. The concentration of the compound that inhibited 50% of the current (IC50) would then be determined.

Preclinical Pain Models

-

Animals: Studies have utilized both wildtype mice and R222S mutant mice, a model for a gain-of-function mutation in Nav1.9 associated with episodic pain syndrome.[3]

-

Drug Administration: this compound (ANP-230) was administered orally (p.o.) at doses ranging from 3 to 30 mg/kg.[3]

-

Behavioral Assays:

-

Hot Plate Test: This test was used to assess thermal hyperalgesia by measuring the latency of the animal to react to a heated surface. An increased latency time indicates an analgesic effect.[3]

-

Cold Plate Test: Nociceptive behaviors in response to a cold surface were observed to assess cold allodynia. A reduction in these behaviors suggests an analgesic effect.[3]

-

Mechanical Allodynia: While the specific test is not detailed, von Frey filaments are commonly used to apply graded mechanical stimuli to the paw and determine the withdrawal threshold.

-

Signaling Pathways and Experimental Workflows

Nav1.7 Signaling Pathway in Pain Perception

Caption: Role of Nav1.7 in amplifying noxious signals at the peripheral nociceptor, leading to pain perception.

Proposed Mechanism of Action of this compound (ANP-230)

References

- 1. AlphaNavi Pharma Inc., Announces Initiation of a Phase 1/2 Clinical Trial of ANP-230 in Patients with Familial Infantile Episodic Limb Pain - AlphaNavi Pharma株式会社 [alphanavi.com]

- 2. PIPELINE - AlphaNavi Pharma株式会社 [alphanavi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of DSP-2230: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSP-2230, also known as ANP-230, is a novel small molecule inhibitor of voltage-gated sodium channels (Nav) with potential applications in the treatment of neuropathic pain. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways and workflows.

Core Mechanism of Action

This compound exerts its pharmacological effect by inhibiting the activity of specific voltage-gated sodium channel subtypes that are predominantly expressed in peripheral sensory neurons and are crucial for pain signal transmission. By blocking these channels, this compound reduces the influx of sodium ions, thereby inhibiting the generation and propagation of action potentials in nociceptive pathways.

Quantitative Analysis of In Vitro Activity

The inhibitory potency of this compound has been quantified against several key human Nav channel subtypes using whole-cell patch-clamp electrophysiology. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Channel | IC50 (µM) |

| Nav1.7 | 7.1 |

| Nav1.8 | 11.4 |

| Nav1.9 | 6.7 |

| Nav1.5 | Low inhibitory activity |

Data sourced from commercially available information.

Signaling Pathway of Nociception and this compound Inhibition

The following diagram illustrates the role of Nav channels in the nociceptive signaling pathway and the mechanism of inhibition by this compound.

Experimental Protocols

The following sections detail the methodologies for the key in vitro experiments used to characterize this compound.

Cell Culture and Transfection

Objective: To prepare mammalian cells expressing specific human Nav channel subtypes for electrophysiological analysis.

Materials:

-

Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells.

-

Plasmids containing the full-length cDNA for human Nav1.7, Nav1.8, or Nav1.9 α-subunits and auxiliary β-subunits.

-

Cell culture medium (e.g., DMEM/F-12), fetal bovine serum (FBS), and antibiotics (penicillin/streptomycin).

-

Transfection reagent (e.g., Lipofectamine).

-

Glass coverslips.

Protocol:

-

HEK293 or CHO cells are cultured in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

-

For transient transfection, cells are seeded onto glass coverslips in a 6-well plate.

-

The following day, cells are co-transfected with plasmids encoding the desired Nav channel α-subunit and β-subunits using a suitable transfection reagent according to the manufacturer's instructions. A marker gene such as Green Fluorescent Protein (GFP) is often co-transfected to identify successfully transfected cells.

-

For stable cell line generation, transfected cells are selected using an appropriate antibiotic.

-

Electrophysiological recordings are typically performed 24-48 hours post-transfection for transiently transfected cells.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound on the ionic currents conducted by specific Nav channel subtypes.

Materials:

-

Inverted microscope.

-

Micromanipulators.

-

Patch-clamp amplifier and digitizer.

-

Recording chamber.

-

Borosilicate glass capillaries for pipette fabrication.

-

Extracellular (bath) solution (example): 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH).

-

Intracellular (pipette) solution (example): 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH adjusted to 7.2 with CsOH).

-

This compound stock solution in DMSO, diluted to final concentrations in the extracellular solution.

Protocol:

-

A glass coverslip with transfected cells is placed in the recording chamber and perfused with extracellular solution.

-

A glass micropipette with a resistance of 2-5 MΩ is filled with intracellular solution and mounted on the micromanipulator.

-

Under microscopic guidance, the pipette tip is brought into contact with the membrane of a transfected cell (identified by GFP fluorescence).

-

Gentle suction is applied to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

A brief, strong pulse of suction is applied to rupture the cell membrane, establishing the whole-cell recording configuration.

-

The cell is voltage-clamped at a holding potential of -100 mV.

-

To elicit Nav channel currents, a series of depolarizing voltage steps are applied (e.g., from -80 mV to +60 mV in 5 mV increments).

-

This compound is applied to the cell via the perfusion system at various concentrations.

-

The effect of the compound on the peak sodium current is measured to determine the IC50 value. The mode of action (e.g., tonic, use-dependent block) is investigated using specific voltage protocols.

Experimental Workflow for IC50 Determination

The following diagram outlines the workflow for determining the IC50 of this compound using whole-cell patch-clamp electrophysiology.

Conclusion

The in vitro characterization of this compound demonstrates its activity as an inhibitor of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9. Its mechanism of action, a tonic block of these key channels in the pain signaling pathway, supports its development as a potential therapeutic for neuropathic pain. The experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of this and similar compounds.

A Technical Guide to the Preclinical Profile of DSP-2230 (ANP-230): A Novel Triple Sodium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSP-2230, also known as ANP-230, is an investigational, orally active small molecule being developed for the treatment of neuropathic pain. It represents a novel therapeutic approach by acting as a peripherally restricted, equipotent blocker of three voltage-gated sodium channels implicated in pain pathways: Nav1.7, Nav1.8, and Nav1.9.[1][2] Preclinical data indicate that this compound has the potential to provide significant analgesic effects without the central nervous system or cardiovascular side effects commonly associated with less selective sodium channel blockers.[2][3] This technical guide provides a comprehensive overview of the available preclinical data for this compound, including its mechanism of action, in vitro potency, and in vivo efficacy in various pain models.

Mechanism of Action

This compound exerts its analgesic effect by inhibiting the generation and propagation of neuronal action potentials through the blockade of key sodium channel subtypes predominantly expressed in peripheral sensory neurons.[4] Unlike many sodium channel blockers that exhibit state- or use-dependency, this compound demonstrates a "tonic block" mode of action.[1] Electrophysiological studies have revealed that this compound causes a depolarizing shift in the activation curve and decelerates the gating kinetics of these channels.[1] This unique mechanism contributes to its potent inhibition of neuronal hyperexcitability, a hallmark of neuropathic pain states.[3][5]

Quantitative Preclinical Data

The preclinical development of this compound has generated significant data on its in vitro potency and in vivo efficacy. These findings are summarized in the tables below for ease of comparison.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Channel | IC50 (μM) | Channel Subtype |

| Nav1.7 | 7.1 | Voltage-Gated Sodium Channel |

| Nav1.8 | 11.4 | Voltage-Gated Sodium Channel |

| Nav1.9 | 6.7 | Voltage-Gated Sodium Channel |

| Data sourced from MedChemExpress. |

Table 2: In Vivo Efficacy of this compound in Pain Models

| Animal Model | Dosing Regimen | Key Findings |

| R222S Mutant Mice (Episodic Pain Syndrome Model) | 3-30 mg/kg, p.o., once daily for 6 days | Reduced thermal and mechanical hyperalgesia. |

| Wildtype Mice | Not specified | Inhibited thermal hyperalgesia. |

| Neuropathic & Inflammatory Pain Models | Dose-dependent | Demonstrated analgesic efficacy with increased potency upon repeated administration.[2] |

| Co-administration Models | Not specified | Potentiated the anti-allodynic effects of pregabalin (B1679071) and morphine.[2] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the protocols for key experiments conducted with this compound.

In Vitro Electrophysiology: Whole-Cell Voltage Clamp

The inhibitory effects of this compound on Nav1.7, Nav1.8, and Nav1.9 channels were quantified using whole-cell voltage-clamp electrophysiology on stably expressed human channel subtypes in cell lines (e.g., HEK-293).

Methodology:

-

Cell Culture: Cells stably expressing the human Nav channel subtypes were cultured under standard conditions.

-

Electrophysiological Recording: Whole-cell currents were recorded using a patch-clamp amplifier.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 20 Glucose, adjusted to pH 7.4.

-

Internal (Pipette) Solution (in mM): Composition designed to isolate sodium currents, typically containing CsF or KCl and buffered with HEPES.

-

-

Voltage Protocol: To determine IC50 values, cells were held at a holding potential (e.g., -120 mV) and depolarized with a test pulse to elicit a peak sodium current. This was repeated at various concentrations of this compound.

-

Data Analysis: The concentration-response curve was fitted with a Hill equation to determine the IC50 value.

In Vivo Behavioral Assays: Thermal and Mechanical Hyperalgesia

The analgesic efficacy of this compound was evaluated in rodent models of neuropathic and inflammatory pain using standardized behavioral tests.

Animal Models:

-

Episodic Pain Syndrome Model: Knock-in mice carrying the R222S mutation in the Scn11a gene (encoding Nav1.9) were used.[5]

-

Neuropathic Pain Models: Standard models such as spared nerve injury (SNI) or chronic constriction injury (CCI) were likely employed.[2][6]

Methodology for Hot Plate Test (Thermal Hyperalgesia):

-

Animals were placed on a hot plate maintained at a constant temperature (e.g., 55°C).

-

The latency to a nociceptive response (e.g., licking a hind paw or jumping) was recorded.

-

A cut-off time was used to prevent tissue damage.

-

Measurements were taken at baseline and at various time points after oral administration of this compound or vehicle.

Methodology for Von Frey Test (Mechanical Allodynia):

-

Animals were placed in a chamber with a mesh floor.

-

Calibrated von Frey filaments of increasing force were applied to the plantar surface of the hind paw.

-

The paw withdrawal threshold was determined as the lowest force that elicited a withdrawal response.

-

Testing was conducted before and after drug administration.

Preclinical Safety and Tolerability

A key aspect of this compound's profile is its favorable safety margin. Preclinical studies have indicated a lack of central nervous system and cardiovascular side effects.[2] In vivo studies in rodents showed negligible motor function impairment in the rotarod and locomotor tests, which supports the compound's peripheral selectivity and low penetration into the central nervous system.[2]

Conclusion

The preclinical data for this compound (ANP-230) strongly support its development as a novel, first-in-class analgesic for neuropathic pain. Its unique mechanism as a state-independent, triple blocker of Nav1.7, Nav1.8, and Nav1.9, combined with its peripheral restriction, offers the potential for broad-spectrum efficacy with an improved safety profile over existing therapies. The consistent analgesic effects observed across multiple preclinical pain models, including a genetic model of human episodic pain, highlight its clinical promise.[3][5] Further clinical investigation is warranted to translate these promising preclinical findings into a new therapeutic option for patients suffering from chronic pain.

References

- 1. Unique electrophysiological property of a novel Nav1.7, Nav1.8, and Nav1.9 sodium channel blocker, ANP-230 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. drpress.org [drpress.org]

- 5. Reduced pain sensitivity of episodic pain syndrome model mice carrying a Nav1.9 mutation by ANP-230, a novel sodium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to DSP-2230: A Novel Voltage-Gated Sodium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

DSP-2230, also known as ANP-230, is a potent, orally active small molecule inhibitor of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[1][2] These channels are predominantly expressed in peripheral sensory neurons and are critical mediators of pain signaling.[3][4] Due to its selective action on these key targets, this compound holds significant promise as a novel therapeutic agent for the treatment of neuropathic pain, a condition often refractory to existing analgesics.[1][5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with generalized experimental protocols for its characterization and evaluation.

Chemical Structure and Properties

This compound is an imidazo[4,5-b]pyridine derivative with the systematic IUPAC name (2S)-2-[[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl]methyl]amino]propanamide.[6] The chemical structure of this compound is presented in Figure 1.

Figure 1: Chemical Structure of this compound

A summary of the key chemical and physical properties of this compound is provided in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2S)-2-[[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl]methyl]amino]propanamide |

| CAS Number | 1233231-30-5 |

| Synonyms | ANP-230 |

| Chemical Formula | C₂₀H₂₀F₃N₅O₂ |

| SMILES | C--INVALID-LINK--C(=O)N |

| InChI Key | HHXCJIMPEJSJTG-SNVBAGLBSA-N |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 419.41 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Biological Activity and Mechanism of Action

This compound is a selective blocker of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[2] These channels are crucial for the initiation and propagation of action potentials in nociceptive neurons. By inhibiting these channels, this compound reduces the influx of sodium ions, thereby dampening neuronal excitability and inhibiting the transmission of pain signals.[1]

Table 3: In Vitro Biological Activity

| Target | IC₅₀ (μM) | Assay Condition |

| Human Nav1.7 | 7.1 | Sodium currents |

| Human Nav1.8 | 11.4 | Sodium currents |

| Human Nav1.9 | 6.7 | Sodium currents |

Data compiled from multiple sources indicating similar inhibitory potency against the target channels.[1][2]

The proposed mechanism of action for this compound in alleviating neuropathic pain is illustrated in the following signaling pathway diagram.

Experimental Protocols

Detailed proprietary experimental protocols for the synthesis and analysis of this compound are not publicly available. However, based on the chemical structure and common practices in medicinal chemistry and pharmacology, the following sections outline generalized procedures.

Chemical Synthesis and Purification

The synthesis of imidazo[4,5-b]pyridine derivatives like this compound typically involves a multi-step process. A plausible synthetic workflow is outlined below.

General Synthesis Steps:

-

Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through the condensation of a suitably substituted diaminopyridine with a carboxylic acid or its derivative, or via a multi-component reaction.

-

Alkylation/Coupling Reactions: The core structure is then functionalized by attaching the cyclobutyl and trifluorophenoxy moieties, followed by the coupling of the alaninamide side chain.

-

Purification: The crude product is purified using techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to achieve high purity (>98%).

Structural Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Expected Outcome: A single major peak corresponding to this compound, with purity determined by the peak area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra would be acquired in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

The chemical shifts, coupling constants, and integration values of the observed signals should be consistent with the proposed structure of this compound.

-

2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for unambiguous assignment of all protons and carbons.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by determining the accurate mass of the molecular ion ([M+H]⁺).

-

The observed mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass.

In Vitro Biological Evaluation: Patch-Clamp Electrophysiology

The inhibitory activity of this compound on Nav1.7, Nav1.8, and Nav1.9 channels is typically determined using the whole-cell patch-clamp technique on cells stably expressing these channels.

General Protocol:

-

Cell Culture: Use a cell line (e.g., HEK293) stably transfected with the human Nav1.7, Nav1.8, or Nav1.9 alpha subunit.

-

Electrophysiological Recording:

-

Obtain whole-cell recordings using a patch-clamp amplifier.

-

Use appropriate internal (pipette) and external (bath) solutions to isolate sodium currents.

-

Hold the cell membrane potential at a level where the channels are in a resting state (e.g., -100 mV).

-

Elicit sodium currents by applying depolarizing voltage steps.

-

-

Compound Application:

-

Apply this compound at various concentrations to the bath solution.

-

Measure the peak sodium current before and after compound application.

-

-

Data Analysis:

-

Calculate the percentage of current inhibition for each concentration of this compound.

-

Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.

-

In Vivo Efficacy in Neuropathic Pain Models

The analgesic effects of this compound have been evaluated in preclinical models of neuropathic pain.

Example In Vivo Study Design:

-

Animal Model: A rodent model of neuropathic pain, such as the chronic constriction injury (CCI) or spinal nerve ligation (SNL) model.

-

Drug Administration: this compound is administered orally (p.o.) at various doses.

-

Behavioral Testing: Assess pain behaviors at different time points after drug administration. This can include:

-

Mechanical Allodynia: Measured using von Frey filaments.

-

Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves test) or a cold plate.

-

-

Data Analysis: Compare the withdrawal thresholds or latencies between the this compound-treated group and a vehicle-treated control group.

Conclusion

This compound is a promising new chemical entity with a mechanism of action that is highly relevant to the treatment of neuropathic pain. Its ability to selectively block key sodium channels involved in pain signaling suggests the potential for significant analgesic efficacy with a favorable side effect profile. Further preclinical and clinical development will be crucial to fully elucidate its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ANP-230 (this compound) | Nav1.7/1.8/1.9 inhibitor | Probechem Biochemicals [probechem.com]

- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AlphaNavi Pharma Established as a Carve-Out Business Venture from Sumitomo Dainippon Pharma with Investment | Sumitomo Pharma [sumitomo-pharma.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

The Discovery and Development of DSP-2230 (ANP-230): A Novel, Triple-Targeting Sodium Channel Blocker for Neuropathic Pain

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

DSP-2230, also known as ANP-230, is a clinical-stage, selective small-molecule inhibitor of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9. These channels are key mediators in the transmission of pain signals, particularly in the peripheral nervous system. Developed initially by Dainippon Sumitomo Pharma and now under the stewardship of AlphaNavi Pharma, this compound represents a promising non-opioid therapeutic candidate for the treatment of neuropathic pain. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, experimental validation, and future potential.

Introduction: Targeting the Peripheral Pain Axis

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge.[1] Existing treatments often provide inadequate relief and are associated with a range of dose-limiting side effects. Voltage-gated sodium channels (Navs), particularly the tetrodotoxin-sensitive (TTX-S) Nav1.7 and the tetrodotoxin-resistant (TTX-R) Nav1.8 and Nav1.9 subtypes, are preferentially expressed in peripheral sensory neurons and have been genetically and pharmacologically validated as critical players in pain signaling.[2][3][4] This has made them attractive targets for the development of novel analgesics with a potentially improved safety profile.

This compound was identified through a discovery program aimed at developing a peripherally restricted sodium channel blocker with high selectivity for the pain-associated Nav subtypes. The rationale behind targeting Nav1.7, Nav1.8, and Nav1.9 simultaneously is to achieve a broader and more robust analgesic effect by blocking multiple key nodes in the pain transmission pathway.

Discovery and Preclinical Development

Compound Identification and Optimization

The development of this compound originated at Dainippon Sumitomo Pharma. Following a strategic shift in the company's focus areas, the development of this compound was carved out to a new venture, AlphaNavi Pharma, in January 2019 to ensure its continued advancement.

In Vitro Pharmacology and Mechanism of Action

This compound is a potent blocker of human Nav1.7, Nav1.8, and Nav1.9 channels. Electrophysiological studies have revealed a unique "tonic block" mechanism of action, characterized by a lack of state- and use-dependency.[5] This suggests that this compound can inhibit the channels in their resting state, a distinct feature compared to many other sodium channel blockers. Furthermore, the compound induces a depolarizing shift in the activation curve of these channels, further contributing to the reduction of neuronal excitability.[5]

| Target Channel | IC50 (μM) |

| Human Nav1.7 | 7.1[3] |

| Human Nav1.8 | 11.4[3] |

| Human Nav1.9 | 6.7[3] |

| Table 1: In Vitro Potency of this compound against Human Voltage-Gated Sodium Channels |

Preclinical Efficacy in Animal Models

This compound has demonstrated dose-dependent analgesic efficacy in various preclinical models of neuropathic and inflammatory pain.[2][4] Studies in rodent models have shown that oral administration of this compound can reverse thermal and mechanical hyperalgesia.[3] A key finding from preclinical studies is the potentiation of the anti-allodynic effects of standard-of-care analgesics like pregabalin (B1679071) and morphine when co-administered with this compound.[2]

Due to its high selectivity for peripheral Nav subtypes and low penetration of the blood-brain barrier, this compound has shown a favorable safety profile in preclinical studies, with a notable absence of central nervous system (CNS) or cardiovascular side effects.[4]

Clinical Development

Phase I Clinical Trials

A comprehensive Phase I clinical trial program for this compound has been completed in healthy volunteers. These studies were designed to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of the compound.

One key study (ISRCTN80154838) was a randomized, double-blind, placebo-controlled, four-way crossover trial that investigated the pharmacodynamic effects of this compound using two experimental pain models in healthy male subjects: the intradermal capsaicin (B1668287) model and the ultraviolet B (UVB) radiation model.[6] These models are designed to induce a state of hyperalgesia and allodynia, mimicking aspects of neuropathic pain. The study used pregabalin and ibuprofen (B1674241) lysine (B10760008) as positive controls.[6] While specific quantitative results from this trial are not publicly available, the primary outcomes measured included subjective pain ratings using a visual analogue scale (VAS), as well as the area of punctate hyperalgesia and brush-evoked allodynia.[6]

Another Phase I study (ISRCTN02543559) was conducted to investigate the effect of single and repeated doses of this compound on renal function in healthy subjects.[7]

Phase I/II Clinical Trial in Infantile Episodic Limb Pain

Currently, this compound (as ANP-230) is being evaluated in a Phase I/II exploratory clinical trial (jRCT2061200046) in patients with infantile episodic limb pain.[8] This rare genetic disorder is associated with gain-of-function mutations in the SCN11A gene, which encodes the Nav1.9 channel. This trial aims to assess the safety, efficacy, and pharmacokinetics of ANP-230 in this specific patient population, representing a targeted approach to a genetically defined pain condition.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch Clamp

The inhibitory activity of this compound on Nav channels was determined using standard whole-cell patch-clamp electrophysiology techniques on cells stably expressing the human Nav1.7, Nav1.8, or Nav1.9 channels.

-

Cell Culture: HEK293 cells stably expressing the respective human Nav channel subtypes were cultured under standard conditions.

-

Electrophysiological Recordings: Whole-cell voltage-clamp recordings were performed at room temperature. Pipettes were filled with a cesium-based internal solution to isolate sodium currents.

-

Voltage Protocols: To determine the IC50 values, concentration-response curves were generated by applying increasing concentrations of this compound and measuring the inhibition of the peak sodium current elicited by a depolarizing voltage step. To investigate the mechanism of action, various voltage protocols were employed, including those to assess state-dependence (holding potential varied) and use-dependence (repetitive stimulation).

Preclinical Animal Models of Neuropathic Pain

The analgesic efficacy of this compound was evaluated in established rodent models of neuropathic pain, such as the chronic constriction injury (CCI) model or the spinal nerve ligation (SNL) model.

-

Model Induction: Neuropathic pain was induced surgically in rats or mice.

-

Drug Administration: this compound was administered orally at various doses.

-

Behavioral Testing: Nociceptive thresholds were assessed at baseline and at various time points after drug administration. Standard tests included:

-

Mechanical Allodynia: Measured using von Frey filaments.

-

Thermal Hyperalgesia: Measured using the Hargreaves plantar test or a hot/cold plate test.

-

Phase I Human Pain Models

This model was used to induce a localized area of pain, hyperalgesia, and allodynia.

-

Procedure: A solution of capsaicin was injected intradermally into the volar aspect of the forearm of healthy volunteers.

-

Assessments:

-

Spontaneous Pain: Rated on a Visual Analogue Scale (VAS).

-

Area of Hyperalgesia: The area of increased sensitivity to a punctate stimulus (e.g., a von Frey filament) was mapped.

-

Area of Allodynia: The area of pain in response to a normally non-painful stimulus (e.g., a brush) was mapped.

-

Flare Response: The area of vasodilation was measured using laser Doppler imaging.

-

This model was used to induce a localized inflammatory pain state.

-

Procedure: A defined area of skin on the forearm was exposed to UVB radiation to induce a sunburn-like reaction.

-

Assessments:

-

Pain Thresholds: Heat pain thresholds were determined using a contact thermode.

-

Erythema: The degree of skin redness was quantified.

-

Visualizations

Conclusion and Future Directions

This compound is a novel, peripherally acting sodium channel blocker with a unique triple-targeting mechanism of action. Preclinical data have demonstrated its potential as a potent analgesic with a favorable safety profile. The completion of Phase I studies and the ongoing Phase I/II trial in a genetically defined pain population underscore the continued development of this promising compound.

Future research will focus on the outcomes of the ongoing clinical trial in infantile episodic limb pain, which will provide crucial proof-of-concept for the efficacy of Nav1.9 blockade in a human pain condition. Further clinical development in broader neuropathic pain indications is anticipated. The unique "tonic block" mechanism of this compound also warrants further investigation to fully understand its therapeutic implications. As the field of pain research moves towards more targeted and personalized therapies, this compound stands out as a promising candidate with the potential to address the significant unmet medical need in the management of neuropathic pain.

References

- 1. isrctn.com [isrctn.com]

- 2. Unique electrophysiological property of a novel Nav1.7, Nav1.8, and Nav1.9 sodium channel blocker, ANP-230 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reduced pain sensitivity of episodic pain syndrome model mice carrying a Nav1.9 mutation by ANP-230, a novel sodium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hra.nhs.uk [hra.nhs.uk]

- 7. ISRCTN [isrctn.com]

- 8. m.youtube.com [m.youtube.com]

DSP-2230 for Episodic Infantile Limb Pain Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Episodic infantile limb pain syndrome is a debilitating genetic disorder characterized by recurrent, severe pain episodes in young children. The underlying cause has been identified as gain-of-function mutations in the SCN11A gene, which encodes the voltage-gated sodium channel Nav1.9. DSP-2230 (also known as ANP-230) is an investigational, orally active small molecule that potently and selectively inhibits the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9. This targeted mechanism of action makes this compound a promising therapeutic candidate for this rare and difficult-to-treat condition. This technical guide provides a comprehensive overview of the preclinical and clinical development of this compound for episodic infantile limb pain syndrome, including its mechanism of action, key experimental data, and ongoing clinical investigations.

Introduction: Episodic Infantile Limb Pain Syndrome and the Role of Nav1.9

Episodic infantile limb pain syndrome is an autosomal dominant genetic disorder that manifests in early childhood with episodes of severe, non-inflammatory pain in the limbs. These pain attacks can be triggered by factors such as fatigue or cold and significantly impact the quality of life of affected individuals and their families.

The primary driver of this syndrome is a gain-of-function mutation in the SCN11A gene.[1][2] This gene encodes the α-subunit of the Nav1.9 voltage-gated sodium channel, which is predominantly expressed in peripheral nociceptive neurons.[3] Nav1.9 plays a crucial role in setting the resting membrane potential and amplifying subthreshold stimuli in these neurons.[4] The gain-of-function mutations lead to a hyperpolarized shift in the voltage dependence of activation, causing the channel to open at more negative membrane potentials. This results in a state of hyperexcitability in the nociceptors, leading to the spontaneous and triggered pain episodes characteristic of the syndrome.[1][2]

This compound: A Targeted Nav1.7/1.8/1.9 Inhibitor

This compound is a novel, orally bioavailable small molecule designed to selectively inhibit the Nav1.7, Nav1.8, and Nav1.9 sodium channels, all of which are key players in pain signaling pathways. By targeting Nav1.9, this compound directly addresses the underlying pathophysiology of episodic infantile limb pain syndrome.

Mechanism of Action

This compound acts as a pore blocker of the Nav1.7, Nav1.8, and Nav1.9 channels. This inhibition reduces the influx of sodium ions into nociceptive neurons, thereby dampening the hyperexcitability caused by the SCN11A gain-of-function mutation. The simultaneous inhibition of Nav1.7 and Nav1.8, which are also critical for the initiation and propagation of pain signals, may provide a broader analgesic effect.

Preclinical Evidence

A key preclinical study by Okuda et al. (2023) investigated the efficacy of ANP-230 (this compound) in a knock-in mouse model harboring the p.R222S mutation in Scn11a, which is orthologous to a human mutation found in patients with familial episodic pain syndrome.[5][6]

Experimental Protocol: Preclinical Mouse Model[5][7][8]

-

Animal Model: Knock-in mice with the p.R222S mutation in the Scn11a gene were used. These mice exhibit hypersensitivity to thermal and mechanical stimuli, mimicking the human phenotype.

-

Drug Administration: ANP-230 was administered orally at doses of 3, 10, and 30 mg/kg.

-

Behavioral Tests:

-

Hot Plate Test: To assess thermal hyperalgesia, mice were placed on a hot plate at 55°C, and the latency to a nociceptive response (e.g., licking or jumping) was measured.

-

Cold Plate Test: To evaluate cold allodynia, mice were placed on a cold plate, and the number of nociceptive behaviors was counted.

-

von Frey Test: Mechanical sensitivity was assessed using von Frey filaments of varying forces applied to the plantar surface of the hind paw.

-

-

Electrophysiology: Dorsal root ganglion (DRG) neurons were isolated from the mutant mice to study the effect of ANP-230 on neuronal excitability by measuring the firing of action potentials in response to current injections.

Quantitative Data: Preclinical Efficacy

The study demonstrated that ANP-230 significantly reduces pain-like behaviors in the R222S mutant mice in a dose-dependent manner.

| Experiment | Endpoint | Vehicle Control | ANP-230 (10 mg/kg) | ANP-230 (30 mg/kg) | p-value |

| Hot Plate Test | Latency to response (s) | ~10 s | ~15 s | ~20 s | <0.01 |

| Cold Plate Test | Number of responses | ~15 | ~8 | ~5 | <0.01 |

| von Frey Test | 50% withdrawal threshold (g) | ~0.4 g | ~0.8 g | ~1.2 g | <0.01 |

| Electrophysiology | Number of evoked action potentials | High | Moderately Reduced | Significantly Reduced | <0.01 |

Note: The values in the table are approximate based on graphical data from Okuda et al., 2023 and are intended for illustrative purposes.[5][7]

Clinical Development Program

This compound has progressed through early-phase clinical trials in healthy volunteers and is currently being investigated in patients with episodic infantile limb pain syndrome.

Completed Phase 1 Studies

Several Phase 1 studies have been completed to assess the safety, tolerability, and pharmacokinetics of this compound in healthy subjects.

-

ISRCTN80154838: A randomized, double-blind, placebo-controlled, four-way crossover study investigating the pharmacodynamic effect of this compound using capsaicin (B1668287) and UVB-induced pain models in healthy male subjects.

-

ISRCTN02543559: A Phase 1 study to investigate the effect of single and repeated doses of this compound on renal function in healthy subjects.[8]

These studies established a tolerable safety profile for this compound, supporting its progression into patient populations.[9]

Ongoing Phase 1/2 Clinical Trial (jRCT2061200046)

A multicenter, exploratory Phase 1/2 study of ANP-230 is currently underway in Japan to evaluate its safety, efficacy, and pharmacokinetics in patients with infantile episodic limb pain.[9]

-

Study Design: This is an open-label study.

-